![molecular formula C21H18N2O3S B2603170 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-methylbenzamide CAS No. 921526-16-1](/img/structure/B2603170.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-methylbenzamide
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Overview
Description
“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-methylbenzamide” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives include the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The 1H NMR spectra of the synthesized compounds showed signals corresponding to hydrazide, sulfonamide, aromatic, and NH protons .Scientific Research Applications
Anticancer Properties
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is an urgent need to develop new therapeutic agents to address the major global problem of resistance to antibiotics . Therefore, future research in this area is likely to focus on the discovery of new drugs based on benzofuran derivatives .
Mechanism of Action
Target of Action
The compound “N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide” belongs to the class of benzofuran compounds. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action. Many benzofuran compounds are known to interact with various enzymes and receptors in the body, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzofuran compounds are known to have a variety of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-3-25-17-9-5-7-14-11-18(26-19(14)17)16-12-27-21(22-16)23-20(24)15-8-4-6-13(2)10-15/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBQIMRNQCGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-methylbenzamide |
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